6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group at the 6th position and a 3,4-dimethylphenyl group attached to the N4 position of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .
Mode of Action
This compound directly binds to CDK6 and CDK9 . This binding results in the suppression of their downstream signaling pathways . The compound’s interaction with its targets leads to the inhibition of cell proliferation by blocking cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle progression by inhibiting the activity of CDK6 and CDK9 . These kinases are involved in the regulation of the cell cycle and transcription, respectively . By inhibiting these kinases, the compound disrupts the normal cell cycle progression and transcription processes, leading to the suppression of cell proliferation .
Pharmacokinetics
The compound’s molecular weight of248.71 suggests that it may have favorable absorption and distribution properties
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell proliferation and the induction of cellular apoptosis . These effects are achieved through the compound’s inhibition of CDK6 and CDK9, which disrupts cell cycle progression and transcription processes .
Action Environment
For instance, some related compounds are recommended to be stored in a dark place at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 3,4-dimethylphenylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, reduced amines, and biaryl derivatives .
Scientific Research Applications
6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-diaminopyrimidine: Similar structure but lacks the 3,4-dimethylphenyl group.
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine: Similar structure but with a phenoxyphenyl group instead of a dimethylphenyl group.
Uniqueness
6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
6-chloro-4-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-3-4-9(5-8(7)2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOQKRCOTASIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.